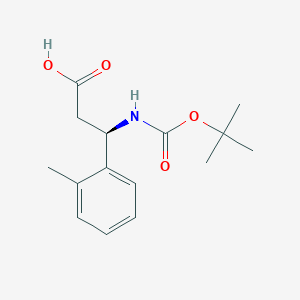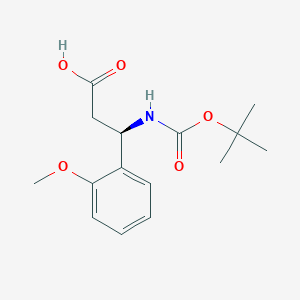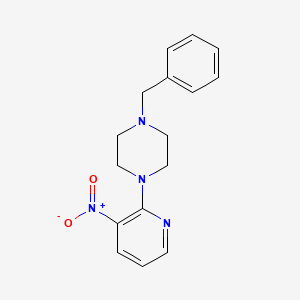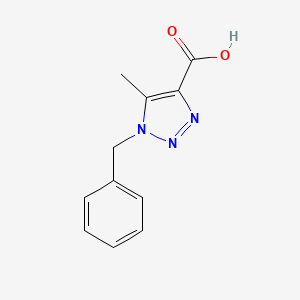
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
Comprehensive Analysis of "1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid"
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of the 1,2,3-triazole class, which is known for its significance in medicinal chemistry. Triazoles are a core structure in many drugs and have shown a wide range of biological activities, including antispermatogenic, anticancer, antibacterial, and antiviral properties . The specific compound , while not directly studied in the provided papers, is closely related to the compounds that have been synthesized and analyzed for various biological activities.
Synthesis Analysis
The synthesis of related triazole compounds typically involves the reaction of azides with electrophiles or the cyclization of hydrazonoglyoxal derivatives . For instance, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was synthesized using a Microwave Assisted Organic Synthesis (MAOS) method, which is a two-stage process starting with the formation of benzyl azide followed by reaction with ethyl acetoacetate . Similar methods could potentially be applied to synthesize 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit delocalization of π-electron density, as indicated by bond distances in related compounds . The molecular structure can significantly influence the biological activity of these compounds, as seen in the docking studies of triazole derivatives with anticancer activity .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including metalation, esterification, and the formation of Schiff's bases . These reactions are often used to introduce different substituents into the triazole ring, which can alter the compound's physical, chemical, and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as melting points and yields, can be determined through various spectroscopic methods, including mass spectroscopy, IR, 1H NMR, and 13C NMR . These properties are crucial for identifying and characterizing the compounds, as well as for understanding their stability and reactivity.
Aplicaciones Científicas De Investigación
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have at least two different elements as atoms of ring members . In the case of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the ring contains two carbon and three nitrogen atoms .
Triazole compounds, such as 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, are known for their ability to bind in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities . They are often seen in experimental drug candidates and approved drugs .
A practical flow synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
-
Heterocyclic Building Blocks : This compound is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are cyclic compounds that have at least two different elements as atoms of ring members . They are often used in the synthesis of pharmaceuticals and other organic compounds .
-
Pharmacological Potentials : Triazole compounds, including “1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid”, are known for their ability to bind in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities . They are often seen in experimental drug candidates and approved drugs .
-
Antimicrotubule Agents : There is a study that used a similar compound, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl) arylamide, as a new scaffold to provide rapid access to antimicrotubule agents . These agents inhibit the polymerization of tubulin into microtubules, a critical component for cell division, and are often used in cancer treatment .
-
Heterocyclic Building Blocks : This compound is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are cyclic compounds that have at least two different elements as atoms of ring members . They are often used in the synthesis of pharmaceuticals and other organic compounds .
-
Pharmacological Potentials : Triazole compounds, including “1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid”, are known for their ability to bind in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities . They are often seen in experimental drug candidates and approved drugs .
-
Antimicrotubule Agents : There is a study that used a similar compound, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl) arylamide, as a new scaffold to provide rapid access to antimicrotubule agents . These agents inhibit the polymerization of tubulin into microtubules, a critical component for cell division, and are often used in cancer treatment .
Propiedades
IUPAC Name |
1-benzyl-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(11(15)16)12-13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULYDQJIFTHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383453 | |
| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
54698-60-1 | |
| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




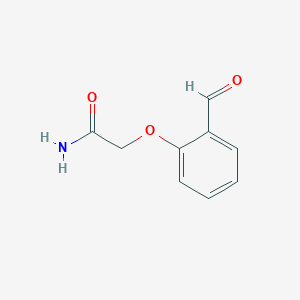



![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)



